
阿昔替尼杂质4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Axitinib Impurity 4 is a chemical compound associated with Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. Impurities like Axitinib Impurity 4 are often studied to ensure the safety, efficacy, and quality of the pharmaceutical product .
科学研究应用
Axitinib Impurity 4 has several scientific research applications, including:
Chemistry: Used in the development and validation of analytical methods to ensure the purity and quality of Axitinib.
Biology: Studied for its potential biological effects and interactions with various biological systems.
Medicine: Investigated for its role in the safety and efficacy of Axitinib as a pharmaceutical product.
Industry: Used in the quality control and assurance processes during the manufacturing of Axitinib
作用机制
Target of Action
Axitinib Impurity 4, like Axitinib, primarily targets the vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
Axitinib Impurity 4 selectively inhibits VEGFR-1, VEGFR-2, and VEGFR-3 . By blocking these receptors, it prevents the binding of vascular endothelial growth factors, thereby inhibiting angiogenesis . This results in the reduction of tumor growth and metastasis .
Biochemical Pathways
The inhibition of VEGFRs by Axitinib Impurity 4 affects the VEGF signaling pathway, which is primarily involved in angiogenesis . By blocking this pathway, it disrupts the supply of oxygen and nutrients to the tumor cells, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Axitinib is absorbed relatively rapidly, reaching maximum plasma concentrations within 4 hours of oral administration . It is highly bound (>99%) to human plasma proteins, with preferential binding to albumin and moderate binding to α1-acid glycoprotein . Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive . Axitinib is eliminated via hepatobiliary excretion with negligible urinary excretion .
Result of Action
The inhibition of angiogenesis by Axitinib Impurity 4 leads to a decrease in tumor growth and metastasis . This results in the reduction of the size and spread of tumors, thereby improving the clinical outcomes in patients with advanced renal cell carcinoma .
Action Environment
The action of Axitinib Impurity 4 can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors, such as ketoconazole, can increase the plasma concentrations of axitinib, while strong CYP3A4/5 inducers, such as rifampin, can decrease its concentrations . Additionally, the efficacy and safety of Axitinib Impurity 4 can be affected by individual patient characteristics, such as hepatic function .
生化分析
Biochemical Properties
Axitinib Impurity 4, like its parent compound Axitinib, is likely to interact with various enzymes, proteins, and other biomolecules. Axitinib is known to inhibit VEGFRs, thereby blocking angiogenesis and tumor growth . It’s plausible that Axitinib Impurity 4 may have similar interactions, although specific interactions have not been reported yet.
Cellular Effects
Given its structural similarity to Axitinib, it might influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The exact molecular mechanism of action of Axitinib Impurity 4 remains unclear. Axitinib works by selectively inhibiting VEGFRs, thereby blocking angiogenesis and tumor growth . Axitinib Impurity 4 might exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of different dosages of Axitinib Impurity 4 in animal models have not been reported. Studies on Axitinib have shown its effectiveness in inhibiting tumor growth . Future studies could explore the dosage effects of Axitinib Impurity 4.
Metabolic Pathways
Axitinib is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4/5 and to a lesser extent by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . Axitinib Impurity 4 might be involved in similar metabolic pathways.
Transport and Distribution
Axitinib is highly bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . Axitinib Impurity 4 might have similar transport and distribution characteristics.
准备方法
The preparation of Axitinib Impurity 4 involves synthetic routes and reaction conditions similar to those used for Axitinib. The compound can be synthesized by diluting Axitinib with appropriate diluents . Industrial production methods typically involve high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) to separate and validate the impurities .
化学反应分析
Axitinib Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Axitinib Impurity 4 can be compared with other similar compounds such as:
Zanubrutinib: Used to treat mantle cell lymphoma.
Upadacitinib: Used to treat rheumatoid arthritis.
Axitinib Impurity 1, 2, and 3: Other impurities associated with Axitinib
Axitinib Impurity 4 is unique in its specific chemical structure and the role it plays in the overall quality control of Axitinib.
属性
CAS 编号 |
1443118-73-7 |
|---|---|
分子式 |
C22H20N4OS |
分子量 |
388.5 g/mol |
IUPAC 名称 |
N-methyl-2-[[3-(2-pyridin-2-ylethyl)-2H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C22H20N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-8,10-11,13-14H,9,12H2,1H3,(H,23,27)(H,25,26) |
InChI 键 |
JPTQVDRPKXSDDN-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)CCC4=CC=CC=N4 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


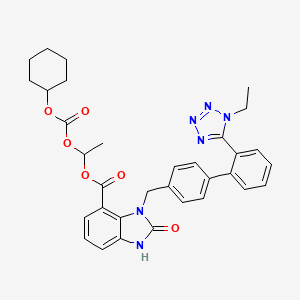
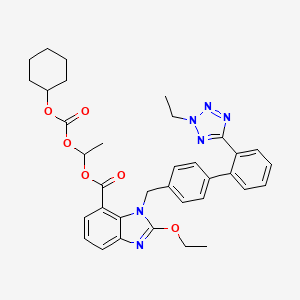
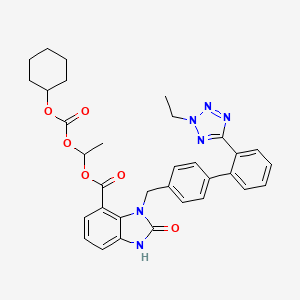
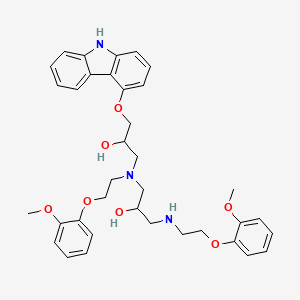
![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
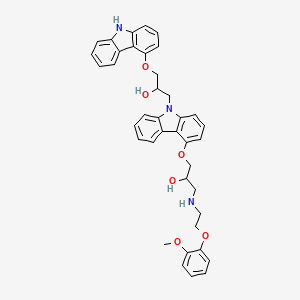
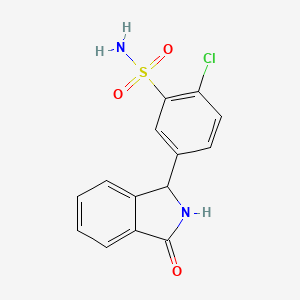
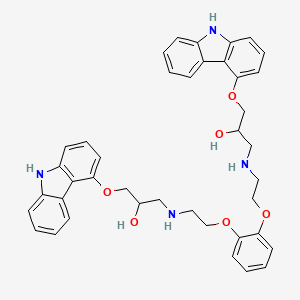
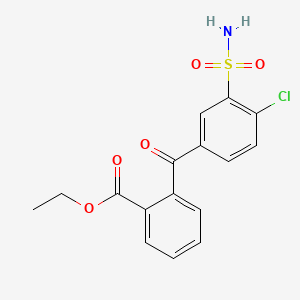
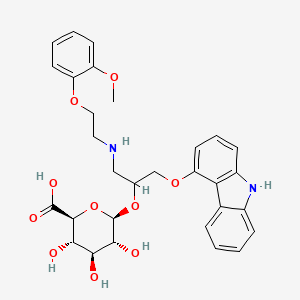
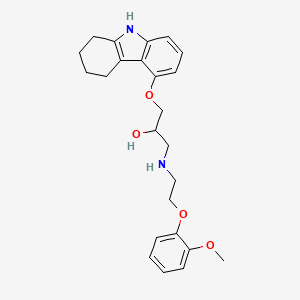
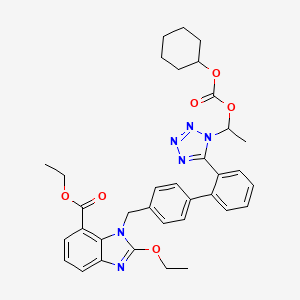
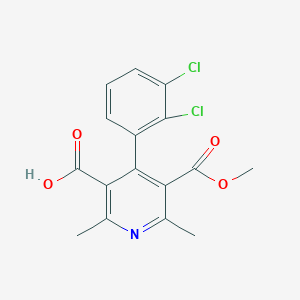
![methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate](/img/structure/B600954.png)
